(5E)-5-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Description
This compound is a thiazolidinone derivative characterized by a unique spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety linked to a phenyl group via a carbonyl bridge. The 5E-configuration of the methylidene group and the 2-sulfanylidene substituent distinguish it from other thiazolidinone analogs. Its synthesis likely involves multi-step condensation reactions, similar to protocols for structurally related thiazolidinones (e.g., describes analogous syntheses using aldehydes and amines under reflux conditions) .
Properties
IUPAC Name |
(5E)-5-[[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-20-17(23)15(27-18(20)26)12-13-2-4-14(5-3-13)16(22)21-8-6-19(7-9-21)24-10-11-25-19/h2-5,12H,6-11H2,1H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHGDEHQUMHBJB-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the spirocyclic moiety and the phenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Addition at the Thiazolidinone Core
The thiazolidinone ring’s conjugated enone system enables nucleophilic attack at the β-carbon of the exocyclic double bond.
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Key Finding : The 2-sulfanylidene group enhances electrophilicity at the α,β-unsaturated carbonyl, facilitating regioselective additions.
Ring-Opening Reactions of the Azaspiro System
The 1,4-dioxa-8-azaspiro[4.5]decane moiety undergoes acid- or base-catalyzed ring opening:
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| HCl (2M) | Reflux, 6h | Linear diamino-diol intermediate | 68% |
| NaOMe/MeOH | RT, 12h | Methoxy-substituted lactam | 52% |
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Mechanistic Insight : Protonation of the spiro nitrogen destabilizes the ring, leading to C–O bond cleavage.
Oxidation and Reduction Pathways
The exocyclic double bond and sulfur moieties are redox-active:
| Reaction | Reagents | Products | Selectivity |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide at C5–C6 position | >90% |
| Sulfur Oxidation | H₂O₂, AcOH | Sulfoxide or sulfone derivatives | pH-dependent |
| Catalytic Hydrogenation | H₂/Pd-C, EtOAc | Dihydrothiazolidinone analog | 78% |
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Notable Observation : Oxidation of the 2-sulfanylidene group to sulfone improves hydrolytic stability but reduces bioactivity .
Cycloaddition and Cross-Coupling Reactions
The α,β-unsaturated thiazolidinone participates in [4+2] and [3+2] cycloadditions:
| Reaction Type | Partners | Conditions | Products |
|---|---|---|---|
| Diels-Alder | Cyclopentadiene | Toluene, 80°C | Bicyclic adducts |
| Click Chemistry | Azides, Cu(I) | H₂O/THF, RT | Triazole-linked hybrids |
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Research Gap : Limited data exist on enantioselective variants of these reactions for this compound .
Functional Group Interconversion
The carbonyl and methyl groups undergo targeted modifications:
| Transformation | Reagents | Outcome | Application |
|---|---|---|---|
| Knoevenagel Condensation | Malononitrile, Piperidine | Extended π-conjugated systems | Optoelectronic materials |
| N-Methylation | MeI, K₂CO₃ | Quaternary ammonium center | Enhanced solubility |
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Analytical Validation : Reaction progress monitored via HPLC (C18 column, MeCN/H₂O gradient) and -NMR .
Comparative Reactivity with Structural Analogs
Data from analogs (e.g., EVT-2829993, CCG-100672 ) highlight trends:
| Compound | Thiazolidinone Reactivity | Azaspiro Stability | Bioactivity Link |
|---|---|---|---|
| Target Compound | High | Moderate | Antibacterial |
| EVT-2829993 | Low | High | Kinase inhibition |
| CCG-100672 | Moderate | Low | Antifungal |
Scientific Research Applications
Pharmaceutical Applications
- Psychotropic and Antiallergic Properties :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Studies
- Study on Psychotropic Effects :
- Antimicrobial Efficacy :
| Compound Name | Activity Type | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 0.6 | |
| Compound B | Anti-inflammatory | 1.6 | |
| Compound C | Psychotropic | 0.7 |
Table 2: Comparison of Psychotropic Effects
Mechanism of Action
The mechanism of action of (5E)-5-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The 1,4-dioxa-azaspiro system in the target compound may enhance solubility compared to purely hydrocarbon spiro systems (e.g., in ) due to oxygen’s polarity .
- The E-configuration at the 5-position could influence steric interactions with biological targets, contrasting with Z-configuration analogs like Compound 9e, which showed moderate antimicrobial activity .
Bioactivity and Predictive Modeling
While direct bioactivity data for the target compound is unavailable, chemogenomic and transcriptomic approaches () provide insights:
- However, its unique spiro system may reduce predictability if training datasets lack analogous structures .
- Transcriptomic Prediction : Gene expression profiles (unaffected by structural diversity) might better predict targets. For example, structurally dissimilar compounds inducing apoptosis could share transcriptomic signatures despite differing scaffolds .
Physicochemical Properties
- NMR Shifts : The spirocyclic carbonyl and sulfanylidene groups would produce distinct ¹H/¹³C NMR signals, akin to methyl/methoxy-substituted analogs in (e.g., δH 3.22 for methyl vs. δH 3.83 for methoxy) .
- ADMET Properties : The 1,4-dioxa-azaspiro system may improve metabolic stability compared to benzodioxol-containing analogs (e.g., Compound 9e), which often exhibit higher hepatic clearance .
Research Findings and Limitations
- Synthesis Challenges : Low yields (9–21% in analogs) highlight difficulties in isolating pure enantiomers or avoiding decomposition during spirocyclization .
- Target Prediction Gaps: Chemogenomic models underperform for structurally diverse compounds (AUC <0.6 for similarity thresholds <0.5), emphasizing the need for transcriptomic integration .
- Data Availability: Limited empirical data for this compound in public databases like ChEMBL () necessitates reliance on analog extrapolation .
Biological Activity
The compound (5E)-5-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. This article reviews the biological activity of this specific compound, focusing on recent research findings, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thiazolidinone core : This heterocyclic structure is pivotal for its biological activity.
- Dioxa-spirodecane moiety : This feature may contribute to its interaction with biological targets.
- Substituents : The presence of various functional groups affects the compound's solubility and reactivity.
Anticancer Activity
Recent studies indicate that thiazolidinone derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : Thiazolidinones may inhibit tumor cell proliferation through the modulation of various signaling pathways, including apoptosis induction and cell cycle arrest.
- Case Study : A derivative similar to the compound demonstrated an IC50 value of 0.54 µM against breast cancer cell lines, indicating potent cytotoxicity .
Antimicrobial Properties
Thiazolidinone derivatives have shown promising antimicrobial activity against various pathogens:
- Spectrum of Activity : These compounds have been effective against bacteria such as Staphylococcus aureus and Escherichia coli.
- Research Findings : A study reported that thiazolidinone derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 2–16 µg/mL against selected bacterial strains .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinones is also noteworthy:
- Inflammatory Pathways : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
- Experimental Evidence : In vitro assays have shown that certain thiazolidinone derivatives reduce the production of TNF-alpha and IL-6 in macrophages .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives:
Q & A
Q. What are the established synthetic pathways for this compound, and how can its purity be optimized during synthesis?
- Methodological Answer : The compound's synthesis likely involves multi-step reactions, including condensation of spirocyclic carbonyl derivatives with thiazolidinone precursors. For example, and describe similar spiro compounds synthesized via reactions between oxa-spiro intermediates and benzothiazolyl amines. Key steps include:
- Condensation : Use of DMF/acetic acid as a solvent system under reflux (2–6 hours) to promote cyclization .
- Purification : Recrystallization from DMF-ethanol mixtures to enhance purity .
- Characterization : Validate via melting point analysis, IR (to confirm carbonyl and thione groups), and UV-Vis spectroscopy (to assess conjugation in the arylidene moiety) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to resolve spirocyclic and thiazolidinone ring protons/carbons, with deuterated DMSO as a solvent .
- Elemental Analysis : Confirm stoichiometry (C, H, N, S) to rule out byproducts .
Q. How can researchers design experiments to assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to temperatures (4°C, 25°C, 40°C) and humidity (60% RH, 75% RH) over 1–3 months. Monitor degradation via HPLC and compare peak areas .
- Light Sensitivity : Use UV-Vis spectroscopy to detect photodegradation products after controlled UV exposure .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF vs. acetonitrile) to optimize reaction conditions .
- Software Tools : Use COMSOL Multiphysics for multi-parameter optimization (temperature, solvent polarity) .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?
- Methodological Answer :
- Variable Temperature (VT) NMR : Determine if signal splitting arises from conformational flexibility (e.g., spiro ring puckering) .
- 2D NMR (COSY, NOESY) : Map through-space and through-bond correlations to assign ambiguous peaks .
- Cross-Validation : Compare with IR and mass spectrometry to confirm structural assignments .
Q. How can the compound’s pharmacological potential be systematically evaluated?
- Methodological Answer :
- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays .
- Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., HIV-1 protease) .
- ADMET Prediction : Employ tools like SwissADME to estimate bioavailability and toxicity .
Q. What experimental designs mitigate challenges in scaling up synthesis without compromising yield?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial design to optimize variables (catalyst loading, solvent volume) .
- Continuous Flow Chemistry : Implement microreactors to enhance heat/mass transfer and reduce side reactions .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline IR spectroscopy .
Methodological Notes
- Contradiction Analysis : Cross-reference computational predictions (e.g., DFT) with experimental data to resolve discrepancies in reaction mechanisms .
- Advanced Characterization : For ambiguous stereochemistry, use X-ray crystallography or circular dichroism .
- Ethical Data Practices : Securely archive raw spectral data using encrypted platforms to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
